molecular formula C18H16N2O6 B12812640 Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate CAS No. 26786-86-7

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate

Cat. No.: B12812640
CAS No.: 26786-86-7
M. Wt: 356.3 g/mol
InChI Key: UWXMWGMSSGFCMY-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure. The presence of formyl and methoxy groups in its structure contributes to its distinct chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of formylated and methoxylated phenazine derivatives, followed by esterification to introduce the carboxylate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability. The industrial process aims to minimize waste and maximize efficiency, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, dyes, and pigments

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic acid: Shares the phenazine core structure but lacks the formyl and methoxy groups.

    Methyl 4,7,9-trimethoxyphenazine-1-carboxylate: Similar structure but without the formyl group.

    6-Formylphenazine-1-carboxylate: Contains the formyl group but lacks the methoxy groups.

Uniqueness

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is unique due to the combination of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a critical role .

Properties

CAS No.

26786-86-7

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate

InChI

InChI=1S/C18H16N2O6/c1-23-11-6-5-9(18(22)26-4)14-16(11)20-15-10(8-21)12(24-2)7-13(25-3)17(15)19-14/h5-8H,1-4H3

InChI Key

UWXMWGMSSGFCMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)OC)N=C3C(=CC(=C(C3=N2)C=O)OC)OC

Origin of Product

United States

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